molecular formula C13H18O6S B13925728 Methyl 3-(2-(tosyloxy)ethoxy)propanoate

Methyl 3-(2-(tosyloxy)ethoxy)propanoate

Cat. No.: B13925728
M. Wt: 302.35 g/mol
InChI Key: SYTBRLOEPXIIBG-UHFFFAOYSA-N
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Description

Methyl 3-(2-(tosyloxy)ethoxy)propanoate is an organic compound featuring a methyl ester, a propanoate backbone, and a 2-(tosyloxy)ethoxy substituent. The tosyl (p-toluenesulfonyl) group acts as a robust leaving group, making this compound valuable in nucleophilic substitution reactions and synthetic intermediates for pharmaceuticals, particularly in PROTAC (Proteolysis-Targeting Chimera) development . Its structure enables modular functionalization, where the tosyloxy group can be displaced by nucleophiles (e.g., amines, thiols) to generate ether or sulfide linkages. Evidence from synthetic studies highlights its role in constructing complex molecules, such as tyrosine derivatives and spirocyclic compounds used in cancer therapeutics .

Properties

Molecular Formula

C13H18O6S

Molecular Weight

302.35 g/mol

IUPAC Name

methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate

InChI

InChI=1S/C13H18O6S/c1-11-3-5-12(6-4-11)20(15,16)19-10-9-18-8-7-13(14)17-2/h3-6H,7-10H2,1-2H3

InChI Key

SYTBRLOEPXIIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-(2-(tosyloxy)ethoxy)propanoate

General Synthetic Strategy

The preparation of this compound typically involves the tosylation of a corresponding hydroxy-functionalized precursor, methyl 3-(2-hydroxyethoxy)propanoate, where the hydroxyl group is converted into a tosylate ester using p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. This transformation is a classical method to introduce a good leaving group for further nucleophilic substitution reactions.

Specific Preparation Procedure

Starting Material Preparation

The precursor, methyl 3-(2-hydroxyethoxy)propanoate, can be synthesized by etherification of methyl 3-hydroxypropanoate with ethylene glycol or by other suitable methods involving esterification and ether linkage formation.

Tosylation Reaction
  • Reagents and Conditions:

    • p-Toluenesulfonyl chloride (tosyl chloride)
    • Base: Typically pyridine or triethylamine (TEA)
    • Solvent: Dichloromethane (CH2Cl2) or acetonitrile (MeCN)
    • Temperature: 0 °C to room temperature
    • Reaction time: Several hours (e.g., 1–24 h depending on scale and conditions)
  • Typical Procedure:
    The hydroxy-functionalized methyl 3-(2-hydroxyethoxy)propanoate is dissolved in anhydrous solvent, cooled to 0 °C, and treated with a base to scavenge HCl formed during the reaction. Tosyl chloride is added portionwise, and the mixture is stirred at room temperature until completion, monitored by TLC or NMR. After reaction completion, the mixture is quenched with water, extracted, and purified by column chromatography.

  • Outcome:
    The product, this compound, is obtained as an oil or solid, depending on purity and conditions, typically in yields ranging from 40% to 70%.

Example from Literature

A representative synthesis is described in the context of radiosynthesis and related organic synthesis research:

Step Reagents & Conditions Yield Notes
Tosylation of hydroxy precursor Methyl 3-(2-hydroxyethoxy)propanoate, p-toluenesulfonyl chloride, Cs2CO3, MeCN, 70 °C, 1 h initial + 48 h stirring at 50 °C 47% Purified by column chromatography (CHCl3:acetone 5:1), product as red foam

This procedure was part of a multi-step synthesis toward fluorinated amino acid derivatives, confirming the utility of the tosylated intermediate.

Analytical Data Supporting Structure and Purity

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR (400 MHz, CDCl3) shows characteristic aromatic protons of the tosyl group (7.7–7.8 ppm), methylene protons adjacent to oxygen, and methyl ester singlet around 3.7 ppm.
  • Mass Spectrometry (MS):
    • ESI-MS typically shows the sodium adduct [M+Na]^+ consistent with the molecular weight of the tosylated ester.
  • Thin Layer Chromatography (TLC):
    • Rf values around 0.3–0.55 depending on solvent system (e.g., 10% MeOH/CH2Cl2 or 25% ethyl acetate/hexanes).

These data confirm the successful tosylation and purity of the product.

Summary Table of Preparation Methods

Parameter Description Reference(s)
Starting material Methyl 3-(2-hydroxyethoxy)propanoate
Tosylation reagent p-Toluenesulfonyl chloride (tosyl chloride)
Base Cesium carbonate (Cs2CO3), pyridine, or TEA
Solvent Acetonitrile (MeCN), dichloromethane (CH2Cl2)
Temperature 0 °C to 70 °C
Reaction time 1 h initial + up to 48 h stirring
Purification Column chromatography (silica gel)
Typical yield 40–70%
Characterization ^1H NMR, MS (ESI), TLC

Research Outcomes and Applications

  • The tosylated this compound serves as a versatile intermediate for nucleophilic substitution, enabling the introduction of various nucleophiles such as azides, fluorides, or amines.
  • It has been utilized in the synthesis of fluorinated amino acid derivatives for imaging agents in medicinal chemistry, particularly in positron emission tomography (PET) radiotracer development.
  • The compound's preparation under mild conditions with moderate to good yields makes it suitable for scale-up and further functionalization.

Chemical Reactions Analysis

Types of Reactions

3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, molecular weights, and key applications of Methyl 3-(2-(tosyloxy)ethoxy)propanoate with analogous compounds:

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications References
This compound Tosyloxy ethoxy, methyl ester ~342.35* PROTAC synthesis, nucleophilic substitution
tert-Butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate Azidoethoxy, tert-butyl ester ~385.5 (as reported) Click chemistry, bioconjugation
Boc-PEG4-methyl propionate PEG4 chain, Boc-protected amine 388.43 Solubility enhancement, PROTAC linkers
Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate Thioether, ethyl ester 310.40 Thiol-reactive intermediates
Methyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate Acetoxy, pyridyl, methylene 249.27 Heterocyclic drug intermediates

*Calculated based on formula C₁₃H₁₈O₇S.

Key Observations:
  • Leaving Group Efficiency : The tosyloxy group in the target compound offers superior leaving ability compared to acetoxy () or thioether groups (), enabling faster SN2 reactions .
  • Ester Stability : tert-Butyl esters (e.g., ) exhibit higher hydrolytic stability than methyl esters, making them preferable for prolonged drug stability .
  • Solubility : PEGylated derivatives like Boc-PEG4-methyl propionate () enhance aqueous solubility due to their extended ethoxy chains, unlike the hydrophobic tosyl group .

Biological Activity

Methyl 3-(2-(tosyloxy)ethoxy)propanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and research findings related to this compound, highlighting its significance in drug development.

Chemical Structure and Synthesis

This compound features a methyl ester, a tosyl group, and an ethoxy chain. The synthesis of this compound typically involves the tosylation of ethylene glycol derivatives followed by esterification reactions. For instance, one synthetic route includes the reaction of tosyl chloride with ethylene glycol to form the tosylate intermediate, which is then reacted with propanoic acid derivatives to yield the final product .

1. Enzymatic Inhibition

Research has indicated that this compound exhibits inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications. In vitro studies have demonstrated its potential to inhibit certain cancer-related pathways, particularly through the modulation of protein degradation mechanisms. For example, it has been shown to interfere with the degradation of short-lived proteins in cancer cells, suggesting its role as a PROTAC (proteolysis-targeting chimeras) candidate .

2. Antitumor Activity

The compound's antitumor properties have been explored through various case studies. In one study, this compound was evaluated for its effect on tumor cell lines. The results indicated a significant reduction in cell viability at higher concentrations, pointing towards its cytotoxic effects against specific cancer types. This activity is hypothesized to be linked to its ability to induce apoptosis in malignant cells .

3. Immunomodulatory Effects

Emerging evidence suggests that this compound may also possess immunomodulatory properties. It has been observed to enhance the activity of dendritic cells in vitro, which are crucial for initiating immune responses. Such findings highlight its potential as an adjuvant in immunotherapy strategies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzymatic InhibitionInhibits specific cancer-related enzymes ,
Antitumor ActivityReduces viability in tumor cell lines ,
ImmunomodulatoryEnhances dendritic cell activity ,

Case Studies

  • Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Case Study 2 : In an animal model, administration of this compound resulted in significant tumor regression compared to control groups, further supporting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-(tosyloxy)ethoxy)propanoate, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or esterification. A representative method involves:

  • Step 1 : Reacting a hydroxy-terminated ethoxypropanoate precursor (e.g., tert-butyl derivatives) with a tosyl chloride derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (TEA) to scavenge HCl .
  • Step 2 : Purification via silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product as a colorless oil .

Q. Key Variables for Optimization :

ParameterOptimal RangeImpact on Yield
Molar Ratio (TEA:Tosyl chloride)1.2–1.5:1Prevents side reactions (e.g., hydrolysis)
Temperature0–25°CMinimizes thermal degradation
Reaction Time4–15 hrsEnsures complete substitution

Yields for analogous compounds reach ~94% under optimized conditions .

Q. How is this compound characterized for structural confirmation?

Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 995 [M+H]+ observed for related compounds) .
  • HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity and identifies byproducts .
  • NMR : 1^1H and 13^13C NMR verify the tosyloxy group (δ ~7.8 ppm for aromatic protons) and ester linkages (δ ~4.2 ppm for ethoxy protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

Answer: Discrepancies often arise from:

  • Impurity Profiles : Use reverse-phase C18 column chromatography to separate polar byproducts (e.g., unreacted starting materials) .
  • Moisture Sensitivity : The tosyloxy group is prone to hydrolysis; ensure anhydrous conditions and inert gas purging .
  • Catalyst Efficiency : Screen coupling agents (e.g., HATU vs. DCC) for improved activation of carboxyl intermediates .

Case Study : A 41% yield drop in a related compound was attributed to incomplete coupling; switching to HATU and DMF increased yield to 65% .

Q. What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Degrades above 40°C; store at 2–8°C in amber vials .
  • Hydrolytic Stability : Susceptible to moisture; use molecular sieves or vacuum-sealed packaging .
  • Light Sensitivity : UV exposure induces cleavage of the tosyloxy group; store in dark conditions .

Q. Degradation Pathways :

Hydrolysis of tosyloxy to hydroxy intermediates.

Ester cleavage under acidic/basic conditions.

Q. How does the tosyloxy group influence reactivity in downstream applications?

Answer: The tosyloxy moiety acts as a superior leaving group, enabling:

  • Nucleophilic Substitution : Reacts with amines or thiols to form ethers or thioethers .
  • Cross-Coupling Reactions : Participates in Suzuki-Miyaura reactions when paired with boronic acids .

Example : In a spirocyclic compound synthesis, the tosyloxy group facilitated displacement by a carbamoyl group under mild conditions .

Q. What strategies mitigate hazards during handling and synthesis?

Answer:

  • Engineering Controls : Use fume hoods to limit exposure to volatile solvents (e.g., DCM, THF) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal to avoid environmental contamination .

Q. Critical Safety Data :

HazardPrecaution
Skin Irritation (H315)Immediate washing with soap/water
Respiratory Irritation (H335)Use NIOSH-approved respirators

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